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yl)methanol

Cat. No.: B1465154 Get Quote

An In-Depth Comparative Guide to the Spectroscopic Analysis of (4-Phenyl-1,3-thiazol-2-
yl)methanol

Introduction
(4-Phenyl-1,3-thiazol-2-yl)methanol is a heterocyclic compound featuring a central thiazole

ring, a functionality prevalent in numerous pharmacologically active molecules.[1] The

molecule's structure is characterized by a phenyl group at the 4-position and a hydroxymethyl

group at the 2-position of the thiazole core. Accurate structural elucidation and purity

verification are paramount in the fields of medicinal chemistry and drug development.

Spectroscopic analysis provides the definitive toolkit for this purpose, offering a non-destructive

means to probe the molecule's atomic and electronic framework.

This guide, designed for researchers and drug development professionals, provides a

comprehensive comparison of the spectroscopic signatures of (4-Phenyl-1,3-thiazol-2-
yl)methanol against structurally related analogues. By examining the nuanced differences in

their spectra, we can understand how subtle changes in molecular architecture influence

spectroscopic output. This comparative approach not only validates the structure of the target

molecule but also deepens our understanding of structure-property relationships. We will

explore the compound through the lenses of Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis)

spectroscopy, and Mass Spectrometry (MS).
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Caption: Molecular structure of (4-Phenyl-1,3-thiazol-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of an organic molecule. By measuring the absorption of radiofrequency energy by

atomic nuclei in a magnetic field, it provides detailed information about the chemical

environment, connectivity, and stereochemistry of atoms.

Expertise & Rationale
For (4-Phenyl-1,3-thiazol-2-yl)methanol, ¹H NMR is used to identify and distinguish between

the protons on the phenyl ring, the thiazole ring, the methylene bridge (-CH₂-), and the hydroxyl

group (-OH). ¹³C NMR complements this by detecting the unique carbon atoms in the molecule,

including the quaternary carbons of the thiazole and phenyl rings which are invisible in ¹H

NMR.[2][3] The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical; DMSO-d₆ is

particularly useful as it allows for the observation of the exchangeable hydroxyl proton as a

distinct signal.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆) within a 5 mm NMR tube. Add a small amount of an

internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00

ppm).

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher)

spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay

of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-

noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural

abundance of ¹³C, a higher sample concentration and a significantly greater number of scans

(e.g., 1024 or more) are required. A proton-decoupled pulse sequence is standard to ensure

each unique carbon appears as a singlet. A typical spectral width is 0-200 ppm.
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Compound
Key ¹H NMR Signals (δ,
ppm)

Key ¹³C NMR Signals (δ,
ppm)

(4-Phenyl-1,3-thiazol-2-

yl)methanol (Target)

Phenyl H: ~7.3-7.9 (m);

Thiazole H-5: ~7.2 (s);

Methylene (-CH₂-): ~4.8 (s);

Hydroxyl (-OH): Variable, ~5.5

(broad s)

Thiazole C2: ~170; Thiazole

C4: ~155; Thiazole C5: ~115;

Phenyl C: ~126-140;

Methylene C: ~60

4-Phenylthiazole (Comparator

1)[4]

Phenyl H: ~7.3-8.0 (m);

Thiazole H-2: ~8.9 (d);

Thiazole H-5: ~7.5 (d)

Thiazole C2: ~157; Thiazole

C4: ~156; Thiazole C5: ~114;

Phenyl C: ~126-135

(4-Methyl-2-phenyl-1,3-thiazol-

5-yl)methanol (Comparator 2)

[5]

Phenyl H: ~7.4-7.9 (m);

Methylene (-CH₂-): ~4.8 (s);

Methyl (-CH₃): ~2.4 (s);

Hydroxyl (-OH): ~2.9 (s)

Data not readily available, but

shifts would be influenced by

different substitution.

[4-(1,3-Thiazol-2-

yl)phenyl]methanol

(Comparator 3)[6]

Phenyl H: ~7.4-7.9 (m);

Thiazole H-4 & H-5: ~7.5, 7.9

(d); Methylene (-CH₂-): ~4.7

(s); Hydroxyl (-OH): ~5.4 (t)

Thiazole C2: ~168; Thiazole

C4: ~144; Thiazole C5: ~120;

Phenyl C: ~127-142;

Methylene C: ~64

Interpretation:

Target vs. Comparator 1: The most significant difference is the absence of the downfield

thiazole H-2 proton (~8.9 ppm) in our target molecule and the appearance of the methylene

(-CH₂-) signal around 4.8 ppm. This definitively confirms the substitution of the

hydroxymethyl group at the C-2 position of the thiazole ring. The H-5 proton in the target is a

singlet, whereas in 4-phenylthiazole it is a doublet due to coupling with H-2.

Target vs. Comparator 2: While both have the key -CH₂OH signals, the ¹H NMR of

comparator 2 shows a singlet for a methyl group (~2.4 ppm) and lacks the thiazole H-5

proton signal, confirming the different substitution pattern.[5] This comparison highlights

NMR's sensitivity to isomerism.

Target vs. Comparator 3: In this isomer, the phenyl and thiazole rings are swapped in their

connectivity to the methanol linker. The ¹H NMR spectrum of comparator 3 shows two
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distinct doublets for the thiazole protons, unlike the single H-5 proton in our target.[6]

Furthermore, the phenyl region would show a more complex splitting pattern characteristic of

a 1,4-disubstituted ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups

absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for

identifying the presence of key structural components.

Expertise & Rationale
For (4-Phenyl-1,3-thiazol-2-yl)methanol, FT-IR is crucial for confirming the presence of the

hydroxyl (-OH) group through its characteristic broad stretching vibration. It also validates the

aromatic (phenyl) and heterocyclic (thiazole) rings via their C-H and C=C/C=N stretching

vibrations, and the C-O bond of the alcohol. The study of thiazole derivatives has established

characteristic absorption bands for the ring skeleton.[7][8]

Experimental Protocol: FT-IR (KBr Pellet)
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-

grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10

tons) to form a thin, transparent disc. A transparent pellet is indicative of good sample

dispersion and the absence of moisture.

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record

the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding a sufficient number of

scans (e.g., 32) to obtain a high-quality spectrum. A background spectrum of the empty

sample chamber should be recorded and automatically subtracted.
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Compound
O-H Stretch
(cm⁻¹)

Aromatic C-H
Stretch (cm⁻¹)

Thiazole Ring
(C=N, C=C)
Stretch (cm⁻¹)

C-O Stretch
(cm⁻¹)

(4-Phenyl-1,3-

thiazol-2-

yl)methanol

(Target)

~3400-3200

(broad)
~3100-3000 ~1600-1450 ~1050-1020

4-Phenylthiazole

(Comparator 1)
Absent ~3100-3000 ~1570, 1490[8] Absent

2-Amino-4-

phenylthiazole

(Related

Structure)[9]

N-H: ~3400-3100 ~3100-3000 ~1630, 1530 Absent

Interpretation:

The defining feature of the target compound's IR spectrum is the broad absorption band in

the 3400-3200 cm⁻¹ region, which is the hallmark of an alcohol O-H stretching vibration,

broadened due to hydrogen bonding. This band is completely absent in Comparator 1 (4-

Phenylthiazole), providing unequivocal evidence for the hydroxyl group.

The sharp peaks above 3000 cm⁻¹ are characteristic of C-H stretching from both the phenyl

and thiazole rings.

The "fingerprint region" (below 1600 cm⁻¹) contains a series of absorptions corresponding to

the C=N and C=C stretching vibrations of the conjugated thiazole and phenyl ring system.

[10] These bands are present in all the compounds, but their exact positions and intensities

are sensitive to the substitution pattern.

A strong band around 1050-1020 cm⁻¹ in the target compound's spectrum can be assigned

to the C-O stretching vibration of the primary alcohol, another feature absent in comparators

without the hydroxymethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π →

π* and n → π* transitions in conjugated systems. It provides information about the extent of

conjugation and the presence of chromophores.

Expertise & Rationale
The conjugated system formed by the phenyl ring and the thiazole ring in (4-Phenyl-1,3-
thiazol-2-yl)methanol is a strong chromophore that will absorb UV radiation. The position of

the maximum absorbance (λmax) is sensitive to the electronic nature of substituents and the

solvent polarity. Comparing the λmax of the target molecule to its analogues can reveal how

different functional groups influence the electronic structure of the conjugated system.

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent

solvent (e.g., ethanol or acetonitrile). From this, prepare a series of dilutions to find a

concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis

spectrophotometer over a wavelength range of 200-400 nm. Use a cuvette containing the

pure solvent as the reference.

Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar

absorptivity (ε) if the concentration is known precisely.

Data Summary and Comparative Analysis
Compound λmax (nm) Notes

(4-Phenyl-1,3-thiazol-2-

yl)methanol (Target)
Expected ~280-300 nm

The phenyl and thiazole rings

form a conjugated system.

4-Phenylthiazole-2-amine

(Related Structure)[9]
~287 nm (in DMF)

The amino group is an

auxochrome that can cause a

bathochromic (red) shift.

Thiophene-based Azo Dyes

(Related Heterocycles)[11]
486-654 nm

These highly extended

conjugated systems absorb in

the visible region.
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Interpretation:

The target molecule is expected to exhibit a strong π → π* transition, resulting in a λmax

value likely in the 280-300 nm range, characteristic of the phenyl-thiazole conjugated

system.

Compared to a simple phenyl or thiazole ring, the extended conjugation between the two

rings results in a bathochromic shift (absorption at a longer wavelength).

The addition of the -CH₂OH group is not expected to significantly alter the λmax compared to

4-phenylthiazole, as it is not directly conjugated with the π-system. However, strong

auxochromes like an amino group (as in 4-phenylthiazole-2-amine) can cause a noticeable

shift in the absorption maximum.[9]

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of

fragmentation patterns, valuable information about the molecule's structure.

Expertise & Rationale
High-resolution mass spectrometry (HRMS) is used to determine the elemental formula of (4-
Phenyl-1,3-thiazol-2-yl)methanol by measuring its exact mass to several decimal places. The

fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's

weakest bonds and most stable fragments, serving as a structural fingerprint. Key expected

fragmentation pathways include the loss of the hydroxymethyl group or cleavage of the thiazole

ring.

Experimental Protocol: Electrospray Ionization Mass
Spectrometry (ESI-MS)

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the sample in a suitable

solvent mixture, such as methanol or acetonitrile with 0.1% formic acid to promote

protonation ([M+H]⁺).
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Sample Introduction: Infuse the solution directly into the ESI source of the mass

spectrometer at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, use a high-

resolution analyzer like a Time-of-Flight (TOF) or Orbitrap. For fragmentation analysis

(MS/MS), select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID)

to generate fragment ions.

Data Summary and Comparative Analysis
Compound Molecular Formula

Calculated [M+H]⁺
(m/z)

Key Fragment Ions
(m/z)

(4-Phenyl-1,3-thiazol-

2-yl)methanol (Target)
C₁₀H₉NOS 192.0483

161 ([M-CH₂OH]⁺),

134, 104

(Phenylacetylene)

4-Phenylthiazole

(Comparator 1)[4]
C₉H₇NS 162.0378 134, 117, 89

2-(2'-Naphthyl)-4-

hydroxymethylthiazole

(Related Structure)

[12]

C₁₄H₁₁NOS 242.0640
211 ([M-CH₂OH]⁺),

154

Interpretation:

Molecular Ion: The most crucial piece of information is the molecular ion peak. For the target

compound, the protonated molecule [M+H]⁺ should be observed at m/z 192.0483, confirming

its elemental composition of C₁₀H₉NOS. This immediately distinguishes it from Comparator 1

(m/z 162.0378).

Fragmentation Pattern: A characteristic fragmentation pathway for the target molecule would

be the loss of the hydroxymethyl group as formaldehyde (CH₂O, 30 Da) or the radical

CH₂OH• (31 Da), leading to a prominent fragment ion at m/z 161. This fragment corresponds

to the stable 4-phenylthiazole cation. This pathway is analogous to that seen in related

structures like 2-(2'-Naphthyl)-4-hydroxymethylthiazole, which also shows a primary loss of
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the CH₂OH group.[12] Further fragmentation of the m/z 161 ion would likely lead to cleavage

of the thiazole ring, producing ions characteristic of the phenyl group.

Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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